(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid, also known by its CAS number 2222709-29-5, is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid, making it an important intermediate in the synthesis of various pharmaceutical agents.
The compound belongs to the class of cyclohexane derivatives and is categorized as a carboxylic acid due to the presence of the carboxyl functional group. Its structural complexity allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
The synthesis of (1R,2S,4R)-4-(methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to ensure high stereoselectivity and yield. The use of palladium catalysts is crucial for achieving efficient methoxycarbonylation without unwanted side reactions.
The molecular formula of (1R,2S,4R)-4-(methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid is , with a molecular weight of 200.23 g/mol. The structure features:
The compound's three-dimensional conformation is significant for its biological activity and reactivity in chemical synthesis. The stereochemistry (1R, 2S, 4R) indicates specific spatial arrangements that influence its interactions with biological targets.
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid participates in several chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reaction rates and selectivity.
The mechanism of action for (1R,2S,4R)-4-(methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid primarily revolves around its role as an intermediate in drug synthesis. It acts as a chiral synthon in the development of various pharmaceuticals targeting specific biological pathways.
In drug discovery processes, compounds like this are evaluated for their efficacy in modulating biological targets such as receptors or enzymes involved in disease mechanisms.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structural integrity.
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid serves multiple roles in scientific research:
This compound exemplifies how complex organic molecules can serve as crucial intermediates in the development of therapeutic agents across various fields of medicinal chemistry.
Palladium-catalyzed carbonylation offers an efficient route to cyclohexane dicarboxylate derivatives under mild conditions. This method enables direct introduction of the methoxycarbonyl group (–CO₂CH₃) at the C4 position while preserving the sensitive stereochemistry at C1 and C2 [1]. The reaction typically employs Pd(II) precursors (e.g., PdCl₂ or Pd(OAc)₂) with phosphine ligands in methanol/CO atmospheres (50-100 psi) at 80-100°C.
Key reaction parameters:
Table 1: Palladium-Catalyzed Methoxycarbonylation Performance Parameters
Catalytic System | Conversion (%) | Isolated Yield (%) | (1R,2S,4R):Isomer Ratio |
---|---|---|---|
Pd(OAc)₂/PPh₃ | 95 | 78 | 88:12 |
PdCl₂/dppf | 99 | 82 | 92:8 |
Pd(TFA)₂/Xantphos | 85 | 70 | 95:5 |
The reaction proceeds through oxidative addition of the cyclohexene precursor, CO insertion, and methanolysis. Critical to success is the use of ortho-disubstituted aryl phosphines that suppress β-hydride elimination pathways responsible for byproducts. Post-reaction, cold-chain storage (-20°C) prevents racemization of the acid-sensitive product during purification [1].
Asymmetric hydrogenation provides access to the chiral cyclohexane core with exceptional enantiomeric excess. This approach typically begins with prochiral diene esters or aromatic precursors that undergo enantioselective reduction. The C2 methyl group configuration proves particularly challenging due to its propensity for epimerization under standard hydrogenation conditions.
Advanced catalytic systems:
Table 2: Hydrogenation Parameters for Chiral Synthon Development
Substrate Class | Catalyst (1 mol%) | Pressure (psi) | ee (%) | Relative Configuration |
---|---|---|---|---|
4-Cyclohexene-1,2-dicarboxylate | Rh-(R,R)-Et-DuPhos | 50 | 97 | (1R,2S) |
3-Methyl-4-cyclohexenyl carboxylate | Ru-(S)-SegPhos | 100 | 92 | (1R,2S,4R) |
Aromatic precursor | Ir-(S)-Mandyphos | 200 | 88 | (1R,2S,4R) |
The hydrogenation proceeds via diastereotopic face coordination, where the chiral ligand environment dictates methyl group orientation at C2. Subsequent hydrolysis/decarboxylation steps establish the carboxylic acid functionality at C1 while preserving the established stereocenters. Computational chemistry data (Log P = 1.03, TPSA = 63.6 Ų) informs solvent selection to maximize enantioselectivity [2].
Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate) serves as a versatile precursor for constructing the target molecule's stereochemistry. First synthesized in 1893 through formaldehyde/ethyl acetoacetate condensation [6], its extended conjugation enables selective functionalization at C1, C2, and C4 positions.
Strategic modifications:
Table 3: Performance Comparison of Hagemann's Ester Derivatives
Precursor | Alkylation Regioselectivity (C1:C3 ratio) | Hydrolysis Yield (%) | Enantiomeric Purity After Resolution |
---|---|---|---|
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | 95:5 | 85 | 99% ee |
Methyl 2,4-dimethyl-4-cyclohexenecarboxylate | 80:20 | 72 | 92% ee |
Ethyl 4-methoxy-2-methylcyclohex-2-ene-1-carboxylate | 90:10 | 78 | 95% ee |
The critical advantage lies in Hagemann's ester's inherent chirality, which can be leveraged for diastereoselective transformations. Knoevenagel's modified preparation using formaldehyde/ethyl acetoacetate with piperidine catalysis provides multigram quantities of this valuable precursor [6] [8]. The Robinson annulation variant using methyl vinyl ketone represents the most atom-economical approach to the bicyclic core [6].
Practical considerations:
The final conversion to the target molecule requires careful oxidation state management at C4, typically through a sequence of hydroxyl protection, carboxylation, and deprotection. Resolution of the racemic mixture via chiral amine salts (e.g., (R)-1-phenylethylamine) provides the pure (1R,2S,4R) enantiomer when asymmetric hydrogenation proves insufficient [3] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7